molecular formula C9H16O2 B6234330 {6-methoxyspiro[3.3]heptan-2-yl}methanol CAS No. 2620631-84-5

{6-methoxyspiro[3.3]heptan-2-yl}methanol

Cat. No.: B6234330
CAS No.: 2620631-84-5
M. Wt: 156.2
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Description

{6-Methoxyspiro[3.3]heptan-2-yl}methanol is a spirocyclic compound featuring a methoxy group at the 6-position and a hydroxymethyl group at the 2-position of a spiro[3.3]heptane scaffold. Its molecular formula is C₈H₁₄O₂ (calculated from and structural analysis). The spiro architecture confers conformational rigidity, while the methoxy and hydroxymethyl groups contribute to its polarity and reactivity. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for designing bioactive molecules .

Properties

CAS No.

2620631-84-5

Molecular Formula

C9H16O2

Molecular Weight

156.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-methoxyspiro[3.3]heptan-2-yl}methanol typically involves the formation of the spirocyclic ring system followed by the introduction of the methoxy and hydroxyl groups. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps introduce the methoxy and hydroxyl groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{6-methoxyspiro[3.3]heptan-2-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of various substituted spirocyclic compounds.

Scientific Research Applications

{6-methoxyspiro[3.3]heptan-2-yl}methanol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {6-methoxyspiro[3.3]heptan-2-yl}methanol involves its interaction with specific molecular targets and pathways. The methoxy and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Spiro Scaffold

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications Evidence ID
{6-Methoxyspiro[3.3]heptan-2-yl}methanol C₈H₁₄O₂ 6-OCH₃, 2-CH₂OH 158.20 g/mol Moderate polarity; drug intermediate
{2-Amino-6-methoxyspiro[3.3]heptan-2-yl}methanol hydrochloride C₇H₁₃NO₂·HCl 6-OCH₃, 2-CH₂OH, 2-NH₂ (as HCl salt) 187.65 g/mol Enhanced basicity; potential for salt formation
{1-Azaspiro[3.3]heptan-6-yl}methanol C₇H₁₃NO 1-N in spiro ring, 6-CH₂OH 127.18 g/mol Increased H-bonding; metal coordination
[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol C₉H₁₆O₂ 2-(CH₂OH)₂ 156.22 g/mol High hydrophilicity; spiro polymer synthesis
(6,6-Difluorospiro[3.3]heptan-2-yl)methanol C₈H₁₂F₂O 6-F₂, 2-CH₂OH 178.18 g/mol Lipophilic; metabolic stability

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